5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a tert-butoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and tert-butyl bromoacetate.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyridine with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form 2-(tert-butoxy)ethylpyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(tert-butoxy)ethylpyridine: Similar structure but with different substitution pattern.
5-Amino-2-(tert-butoxy)ethylpyridine: Similar structure but with different substitution pattern.
2-(tert-Butoxy)ethyl-5-nitropyridine: Similar structure but with a nitro group instead of an amino group.
Uniqueness
5-Amino-1-(2-(tert-butoxy)ethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-amino-1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-7-6-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChI Key |
ZMAKPWPAQHGQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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